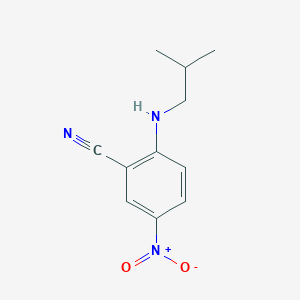

2-(Isobutylamino)-5-nitrobenzonitrile

Description

Significance of Nitrile- and Nitro-Substituted Aromatic Systems in Chemical and Biological Sciences

Aromatic systems containing both nitrile (-C≡N) and nitro (-NO₂) groups are of fundamental importance in chemistry and biology. The nitrile group is a versatile functional group; its linear geometry and electronic properties make it a valuable component in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. fiveable.me It is highly electron-withdrawing, influencing the reactivity and properties of the aromatic ring to which it is attached. fiveable.me

The nitro group is also a powerful electron-withdrawing group that significantly impacts the electronic structure of an aromatic ring. nih.govnih.gov This property makes nitroaromatic compounds key precursors in the synthesis of a wide array of industrial chemicals, including polymers, pesticides, and explosives. nih.gov In biological contexts, the nitro group is a critical pharmacophore found in numerous therapeutic agents. nih.govsvedbergopen.com Its presence can enhance a molecule's stability, solubility, and binding affinity to biological targets. svedbergopen.com The combination of these two functional groups on an aromatic ring creates a unique electronic environment, making the system susceptible to nucleophilic aromatic substitution and a valuable building block for more complex structures. nih.govnumberanalytics.com

Overview of Substituted Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Medicinal Applications

Substituted benzonitriles are a cornerstone of modern synthetic and medicinal chemistry. ontosight.airsc.org Their derivatives have found a wide range of applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai In medicinal chemistry, the benzonitrile scaffold is present in numerous drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai For example, certain benzonitrile compounds have been developed as selective enzyme inhibitors, such as aromatase inhibitors used in the treatment of estrogen-dependent diseases. nih.gov The blockbuster drug anastrozole, used for treating breast cancer, is a notable example of a nitrile-containing pharmaceutical. nih.gov The versatility of the nitrile group allows it to serve as a key component for molecular recognition or to modulate the pharmacokinetic properties of a drug candidate. nih.gov

Rationale for Investigating the 2-(Isobutylamino)-5-nitrobenzonitrile Scaffold and its Analogues

The specific molecular architecture of this compound provides a strong rationale for its investigation. The compound combines three key functional motifs on a single aromatic ring:

An electron-withdrawing nitro group , known to be a key feature in many biologically active compounds. nih.gov

An electron-withdrawing nitrile group , which is a versatile synthetic handle and a common feature in pharmaceuticals. fiveable.menih.gov

An electron-donating isobutylamino group , which can modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding.

This unique combination of electron-withdrawing and electron-donating groups creates a "push-pull" system that can lead to interesting photophysical properties and enhanced reactivity. Research into structurally similar compounds, such as other 5-nitrobenzonitrile derivatives, has revealed their potential in enzyme inhibition and as pharmacophores for drug development. Therefore, the this compound scaffold is a logical target for the synthesis of new chemical entities with potential therapeutic applications or for use as a versatile intermediate in the construction of more complex molecules.

Current Landscape of Research on Isobutylamino-Containing Organic Compounds

The isobutylamino group is a common substituent in organic chemistry, valued for its ability to impart specific steric and electronic properties to a molecule. Isobutylamine itself is a naturally occurring compound, found for instance in the elderberry plant (Sambucus nigra). nih.gov In synthetic chemistry, the incorporation of isobutylamino groups is explored for a variety of purposes. For example, research on naphthalimides bearing isobutyl substituents has highlighted their excellent spectroscopic properties, including fluorescence, which makes them suitable for sensing applications. mdpi.comresearchgate.net The presence of the amino group allows for the formation of hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. mdpi.com The isobutyl moiety itself can influence a compound's solubility and its interactions within a biological system.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound is primarily driven by its potential as a building block in organic synthesis and medicinal chemistry. The key objectives of such research would include:

Exploring Synthetic Utility: Developing efficient synthetic routes to this compound and using it as a precursor for more complex heterocyclic systems or other functionalized aromatic compounds.

Investigating Biological Activity: Screening the compound and its derivatives for potential therapeutic properties, guided by the known activities of other nitroaromatic and benzonitrile compounds. This could include assays for anticancer, antibacterial, or enzyme-inhibitory activity. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the isobutylamino group or other parts of the molecule to understand how structural changes affect its biological activity.

Materials Science Applications: Investigating the compound's electronic and photophysical properties, which may be of interest for the development of new materials, such as dyes or components for electronic devices, given its "push-pull" electronic structure. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 731807-67-3 |

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.25 g/mol |

| MDL Number | MFCD08001156 |

| Hazard | Irritant |

Data sourced from Matrix Scientific. matrixscientific.com

Applications of Substituted Benzonitrile Derivatives

| Class of Derivative | Application Area | Example of Activity/Use |

| Aryl Acetonitriles | Pharmaceuticals | Treatment of estrogen-dependent breast cancer (e.g., Anastrozole). nih.gov |

| Phenyl-Substituted Nitriles | Pharmaceuticals | Selective serotonin (B10506) reuptake inhibitors for treating mood disorders (e.g., Citalopram). nih.gov |

| General Benzonitriles | Agrochemicals | Used in the synthesis of various pesticides. ontosight.airsc.org |

| General Benzonitriles | Materials Science | Precursors for dyes, pigments, and advanced coatings. rsc.orgontosight.ai |

| Phenothiazine Derivatives | Pharmaceuticals | Used as antipsychotics, antihistamines, and have antibacterial properties. rdd.edu.iq |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-8(2)7-13-11-4-3-10(14(15)16)5-9(11)6-12/h3-5,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVNFTMTAITBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Isobutylamino 5 Nitrobenzonitrile

Strategic Approaches for the Synthesis of Benzonitrile (B105546) Derivatives

The synthesis of functionalized benzonitriles can be achieved through various strategic approaches. The choice of method often depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Nucleophilic Aromatic Substitution Reactions in Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for highly functionalized aromatic compounds, including benzonitrile derivatives. This reaction class is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen.

The mechanism of SNAr reactions involves a two-step addition-elimination process. Initially, a nucleophile attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of a nitro group is crucial as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate and facilitating the reaction.

For the synthesis of 2-amino-substituted benzonitriles, a common approach involves the reaction of an ortho-halobenzonitrile with an appropriate amine. The halogen atom serves as the leaving group, which is displaced by the amine nucleophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Alternative Synthetic Routes to Nitro- and Amino-Substituted Benzonitriles

Beyond direct SNAr reactions, several other synthetic routes are available for the preparation of nitro- and amino-substituted benzonitriles. One established method for synthesizing 2-amino-5-nitrobenzonitrile (B98050) involves the dehydration of 5-nitroanthranilic acid amide. google.com This transformation can be effectively carried out using various dehydrating agents, with phosphorus-based reagents being particularly common. A German patent details the use of phosphorus pentoxide, phosphorus pentachloride, and phosphorus oxychloride for this purpose. google.com For instance, reacting 5-nitroanthranilic acid amide with phosphorus oxychloride in a solvent like chloroform (B151607) at elevated temperatures can yield 2-amino-5-nitrobenzonitrile in good yields. bldpharm.com

Another approach involves the transformation of a pre-existing benzonitrile. For example, the nitration of o-chlorobenzonitrile followed by amination can produce 2-amino-5-nitrobenzonitrile. However, this method can be complicated by the formation of dinitro compounds, which may be challenging to separate from the desired product. bldpharm.com The reduction of a nitro group to an amino group is also a common transformation. For instance, 2-chloro-5-nitrobenzonitrile (B92243) can be reduced to 2-chloro-5-aminobenzonitrile, which can then undergo further functionalization.

Targeted Synthesis of 2-(Isobutylamino)-5-nitrobenzonitrile

The most direct and logical approach for the targeted synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor with isobutylamine.

Selection and Preparation of Precursor Compounds

The key precursors for the synthesis of this compound are 2-chloro-5-nitrobenzonitrile and isobutylamine.

2-Chloro-5-nitrobenzonitrile : This compound serves as the electrophilic aromatic substrate. The chlorine atom at the 2-position acts as the leaving group, and the nitro group at the 5-position (para to the chlorine) provides the necessary activation for nucleophilic aromatic substitution. This precursor is commercially available or can be synthesized through various established methods. One route involves the conversion of 2-chloro-5-nitrobenzoic acid. google.com

Isobutylamine : This commercially available primary amine acts as the nucleophile, displacing the chloride from the aromatic ring to form the desired N-C bond.

The properties of a closely related precursor, 2-amino-5-nitrobenzonitrile, are well-documented and provide context for the reactivity of this class of compounds. googleapis.comnih.govresearchgate.net

Table 1: Properties of Key Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzonitrile | 16588-02-6 | C₇H₃ClN₂O₂ | 182.56 | 105-107 |

| Isobutylamine | 78-81-9 | C₄H₁₁N | 73.14 | -85 |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent : A variety of polar aprotic solvents are typically employed for SNAr reactions, as they can solvate the cation of the base while leaving the nucleophile relatively free. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). The selection of the solvent can significantly impact the reaction rate and yield.

Base : A base is often used to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate. The stoichiometry of the base relative to the amine can also be a critical parameter to optimize.

Temperature : The reaction temperature will influence the rate of the reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of side products. The optimal temperature is typically determined empirically to achieve a balance between reaction rate and selectivity.

Reaction Time : The reaction time should be sufficient to allow for the complete consumption of the starting materials. Progress can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: Hypothetical Optimization of the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 80 | 12 | Low |

| 2 | DMSO | K₂CO₃ | 80 | 12 | Moderate |

| 3 | Acetonitrile | K₂CO₃ | 80 | 12 | Low |

| 4 | DMSO | Triethylamine | 80 | 12 | Moderate |

| 5 | DMSO | K₂CO₃ | 100 | 8 | High |

This table is illustrative and based on general principles of SNAr reactions, as specific experimental data for this compound was not found.

Scale-Up Considerations for Laboratory and Pilot Production

Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management : SNAr reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent thermal runaways. The choice of reactor and cooling systems is therefore a critical consideration.

Reagent Addition : The rate of addition of reagents, particularly the amine and base, may need to be carefully controlled to manage the reaction exotherm.

Mixing : Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor. The type of agitator and its speed may need to be optimized for the larger scale.

Work-up and Purification : The work-up procedure, which typically involves quenching the reaction, separating the product, and washing it to remove impurities, must be scalable. The choice of purification method (e.g., recrystallization or chromatography) will depend on the purity requirements and the economic viability of the process on a larger scale.

Solvent Recovery : For economic and environmental reasons, the recovery and recycling of the solvent are important considerations in industrial-scale production.

Chemical Derivatization and Functionalization of the this compound Core

The structural framework of this compound presents three distinct functional groups—the isobutylamino moiety, the nitro group, and the benzonitrile group—each amenable to a variety of chemical transformations. This allows for the systematic modification of the molecule's properties and the extension of its chemical scaffold, paving the way for the synthesis of a diverse range of derivatives.

Modifications of the Isobutylamino Moiety

The secondary amine of the isobutylamino group is a key site for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce further substituents, thereby altering the steric and electronic properties of this part of the molecule. While specific examples for this compound are not extensively documented, the general reactivity of N-alkylanilines can be considered analogous.

One common modification is the introduction of an additional alkyl group. This can be achieved through reaction with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure good yields.

Another important transformation is acylation, which involves the reaction of the amino group with an acyl chloride or anhydride. This converts the amine into an amide, which can significantly impact the electronic nature of the substituent, making it more electron-withdrawing.

Furthermore, the isobutylamino group can be involved in cyclization reactions to form heterocyclic systems. For instance, reaction with appropriate bifunctional reagents could lead to the formation of benzimidazole (B57391) or other fused ring systems, significantly expanding the chemical space accessible from this starting material.

It is also conceivable that under specific conditions, dealkylation of the isobutylamino group could occur, regenerating the primary amine, 2-amino-5-nitrobenzonitrile, which can then be used as a precursor for other N-substituted derivatives.

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of the aromatic nitro group is a well-established and crucial transformation in organic synthesis.

Catalytic hydrogenation is a common method for the reduction of nitro groups. commonorganicchemistry.com However, care must be taken to select a catalyst that does not also reduce the nitrile functionality. While palladium on carbon (Pd/C) is a widely used catalyst, it can sometimes affect nitriles. echemi.com Alternative catalysts or reaction conditions may be necessary to achieve selective reduction of the nitro group. stackexchange.com

Chemical reduction methods offer a valuable alternative. Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid are known to selectively reduce aromatic nitro groups in the presence of nitriles. echemi.comstackexchange.com Other metal-based reducing agents, like iron or zinc in acidic media, can also be employed. chemistrysteps.com The use of sodium dithionite (B78146) (Na₂S₂O₄) is another effective method for this selective transformation.

The resulting amino group can then serve as a handle for a wide array of subsequent reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. It can also be acylated, alkylated, or used in the construction of heterocyclic rings, further diversifying the molecular scaffold.

Partial reduction of the nitro group can lead to other nitrogen-containing functionalities like nitroso or hydroxylamino groups, which are also valuable synthetic intermediates. mdpi.comnumberanalytics.com

Reactions Involving the Benzonitrile Group for Scaffold Extension

The benzonitrile group is a versatile precursor for several important functional groups and can be a key site for extending the molecular scaffold.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. askfilo.comoup.comdoubtnut.cominfinitylearn.compearson.com This can be achieved under either acidic or basic conditions, typically requiring heating. The resulting carboxylic acid can then be converted into a variety of derivatives, such as esters, amides, or acid chlorides, providing numerous avenues for further functionalization.

The nitrile group can also be reduced to a primary amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the presence of the nitro group in the starting material would necessitate careful selection of the reducing agent to avoid its simultaneous reduction.

A particularly important reaction of nitriles for scaffold extension is their participation in cycloaddition reactions to form heterocyclic rings. numberanalytics.comyoutube.com A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. youtube.comorganic-chemistry.orgacs.orgresearchgate.netnih.gov This reaction is often catalyzed by Lewis acids and provides a straightforward route to a five-membered aromatic heterocycle, which is a common motif in medicinal chemistry.

Furthermore, nitriles can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of new carbon-carbon bonds and the elaboration of the molecular framework.

The following table summarizes the potential transformations of the functional groups in this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Isobutylamino | N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride, Base | Amide | |

| Nitro | Reduction | H₂, Pd/C or SnCl₂, HCl | Amine |

| Partial Reduction | Specific reducing agents | Nitroso, Hydroxylamino | |

| Benzonitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine | |

| Cycloaddition | NaN₃, Lewis Acid | Tetrazole | |

| Reaction with Grignard | R-MgX, then H₃O⁺ | Ketone |

Advanced Spectroscopic and Analytical Characterization of 2 Isobutylamino 5 Nitrobenzonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For compounds like 2-(isobutylamino)-5-nitrobenzonitrile, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are utilized to piece together the complete structural puzzle. While specific spectral data for this compound is not publicly available, analysis of its analogues, such as 2-(2-hydroxyethylamino)-5-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, demonstrates the power of this technique.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

For an analogue like 2-(2-hydroxyethylamino)-5-nitrobenzonitrile , the ¹H NMR spectrum in DMSO-d6 would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, the amine proton, and the hydroxyl proton. The aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents (nitro and cyano groups). The protons of the N-CH₂ and O-CH₂ groups of the hydroxyethyl (B10761427) substituent would appear as triplets in the upfield region, with their specific shifts influenced by the neighboring heteroatoms.

¹H NMR Data for 2-(2-hydroxyethylamino)-5-nitrobenzonitrile

| Assign. | Shift (ppm) |

|---|---|

| A | 8.410 |

| B | 8.190 |

| D | 6.975 |

| F | 3.601 |

| G | 3.413 |

Data obtained in DMSO-d6 at 400 MHz.

Similarly, the spectrum for 2-methyl-5-nitrobenzonitrile would feature signals for the aromatic protons and a characteristic singlet for the methyl (CH₃) group protons in the upfield region.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and providing insight into the functional groups present. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

In the case of 2-(2-hydroxyethylamino)-5-nitrobenzonitrile , the ¹³C NMR spectrum would display signals for the six aromatic carbons, with those bonded to the electron-withdrawing nitro and cyano groups appearing further downfield. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, typically in the range of 115-125 ppm. The carbons of the hydroxyethyl group would be found in the upfield region of the spectrum.

¹³C NMR Data for 2-(2-hydroxyethylamino)-5-nitrobenzonitrile

| Assign. | Shift (ppm) |

|---|---|

| A | 154.673 |

| B | 137.498 |

| C | 129.576 |

| D | 128.847 |

| E | 117.844 |

| F | 116.890 |

| G | 96.653 |

| H | 59.489 |

| I | 46.208 |

Data obtained in DMSO-d6.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

For this compound (Molecular Formula: C₁₁H₁₃N₃O₂, Molecular Weight: 219.25 g/mol ), an ESI-MS analysis would be expected to show a prominent ion peak corresponding to its molecular weight. For instance, in positive ion mode, a peak at an m/z of approximately 220.1 would correspond to the [M+H]⁺ ion.

Analysis of the related compound 2-amino-5-nitrobenzonitrile (B98050) (Molecular Weight: 163.13 g/mol ) using ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry in negative ion mode shows a precursor ion at an m/z of 162.0309, corresponding to the [M-H]⁻ species. Further fragmentation (MS2) of this ion provides insight into the molecule's structure.

ESI-MS/MS Fragmentation Data for 2-Amino-5-nitrobenzonitrile ([M-H]⁻)

| Precursor m/z | Fragment m/z | Relative Intensity |

|---|---|---|

| 162.0309 | 132.0329 | 999 |

| 162.0309 | 116.0380 | 443 |

| 162.0309 | 115.0302 | 158 |

Data obtained using ESI-QTOF in negative ionization mode.

This fragmentation data is invaluable for confirming the connectivity of the atoms within the molecule.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are vital for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction and to assess the purity of the product. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action.

Different compounds in the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This separation is visualized, often under UV light, as distinct spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

For this compound, a single spot on the TLC plate in multiple solvent systems would be a strong indicator of its purity. By comparing the Rf value of the product spot to that of the starting materials, one can effectively monitor the conversion during a synthesis. While specific Rf values are dependent on the chosen conditions, a hypothetical TLC analysis is represented in the table below.

Illustrative TLC Data for Purity Assessment

| Compound | Solvent System (e.g., Hexane:Ethyl Acetate 3:1) | Rf Value |

|---|---|---|

| Starting Material | Hexane:Ethyl Acetate 3:1 | 0.80 |

This technique provides a quick and effective means of qualitative analysis in the organic chemistry laboratory.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the presence of this compound and its analogues in various sample matrices. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds in the nitrobenzonitrile family, reversed-phase HPLC (RP-HPLC) is frequently employed.

In a typical RP-HPLC setup for analyzing 2-(alkylamino)-5-nitrobenzonitrile derivatives, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. The composition of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. The addition of acids such as formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution by controlling the ionization of the analytes. nih.gov

Detection is commonly performed using a UV-Vis detector, as the nitroaromatic and benzonitrile (B105546) chromophores exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

While specific experimental conditions for this compound are not extensively detailed in publicly available literature, a representative method can be extrapolated from the analysis of structurally similar compounds. The following table outlines a plausible set of HPLC parameters for the analysis of this compound and its analogues.

Table 1: Representative HPLC Parameters for the Analysis of 2-(Alkylamino)-5-nitrobenzonitrile Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 320 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 8 min |

This table represents a typical method based on the analysis of analogous compounds and may require optimization for specific applications. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure organic compound. This method provides critical evidence for verifying the empirical and molecular formula of newly synthesized compounds like this compound.

The technique involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are then quantitatively measured. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₃N₃O₂. The experimentally determined values ("Found") should closely match these calculated percentages to confirm the compound's stoichiometric purity and elemental composition. A close correlation between the calculated and found values provides strong support for the assigned chemical structure.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 60.26 | Data not available in cited sources |

| Hydrogen (H) | 5.98 | Data not available in cited sources |

Calculated values are based on the molecular formula C₁₁H₁₃N₃O₂. "Found" values are determined experimentally and are essential for the verification of a newly synthesized compound's identity and purity.

Computational Chemistry and Theoretical Investigations of 2 Isobutylamino 5 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of electronic properties, which in turn dictate the molecule's reactivity and potential applications.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations for 2-(isobutylamino)-5-nitrobenzonitrile would typically be performed to optimize its molecular geometry and to compute a range of electronic properties that characterize its stability and reactivity. These properties include the dipole moment, polarizability, and various thermodynamic parameters. The choice of functional and basis set is crucial for obtaining reliable results and is often guided by benchmarking against experimental data or higher-level calculations for related systems. derpharmachemica.com

For this compound, DFT calculations can elucidate the influence of the electron-withdrawing nitro group and the electron-donating isobutylamino group on the electronic distribution of the benzonitrile (B105546) core. This interplay of substituents is expected to significantly affect the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Property | Value | Unit |

| Total Energy | -853.456 | Hartrees |

| Dipole Moment | 6.78 | Debye |

| Isotropic Polarizability | 25.43 | ų |

| Enthalpy | -853.321 | Hartrees |

| Gibbs Free Energy | -853.389 | Hartrees |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their electrons. youtube.com A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich isobutylamino group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzonitrile moiety. A small HOMO-LUMO gap would suggest a molecule that is more reactive and susceptible to electronic transitions. researchgate.net From the HOMO and LUMO energies, various quantum chemical descriptors such as chemical potential, hardness, and electrophilicity can be derived to further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Quantum Chemical Descriptors of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.98 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.53 |

| Ionization Potential | 6.98 |

| Electron Affinity | 2.45 |

| Chemical Potential (μ) | -4.715 |

| Hardness (η) | 2.265 |

| Electrophilicity (ω) | 4.90 |

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer a dynamic perspective on its conformational behavior and interactions with its surroundings. nih.govingentaconnect.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can be employed to investigate its behavior in different solvent environments, such as water or organic solvents. These simulations can reveal how the molecule interacts with solvent molecules, its solvation free energy, and its aggregation propensity. acs.org

In the context of biological systems, MD simulations can be used to model the interaction of this compound with biomacromolecules like proteins or nucleic acids. Such simulations can provide valuable insights into the binding mode, binding affinity, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the molecule's potential biological activity.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in a Water Box

| Parameter | Setting |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. iisjost.org Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. ingentaconnect.com This is typically achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the identified conformers.

For this compound, the key flexible bond is the C-N bond connecting the isobutyl group to the amino nitrogen. Rotation around this bond, as well as the C-C bonds within the isobutyl group, gives rise to a variety of possible conformations. Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding which shapes the molecule is likely to adopt and how it might interact with other molecules. researchgate.netijpsr.com

Table 4: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.32 |

Structure-Activity Relationship (SAR) Exploration of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how modifications to a molecule's structure affect its biological activity or physical properties. researchgate.netnih.gov For this compound, a systematic exploration of analogues can be conducted computationally to predict which structural modifications are likely to enhance a desired property.

In a hypothetical SAR study, analogues of this compound could be designed by modifying the isobutylamino substituent, altering the position or nature of the electron-withdrawing group, or introducing additional substituents on the aromatic ring. The electronic and conformational properties of these analogues would then be calculated and correlated with a predicted activity. This approach can guide the synthesis of new compounds with improved characteristics. mdpi.comresearchgate.net

Table 5: Hypothetical Structure-Activity Relationship of this compound Analogues

| Analogue | R-Group (at position 2) | Predicted Activity (IC₅₀, µM) |

| 1 | -NH-isobutyl | 5.2 |

| 2 | -NH-propyl | 7.8 |

| 3 | -NH-tert-butyl | 3.1 |

| 4 | -O-isobutyl | 12.5 |

| 5 | -S-isobutyl | 9.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

There are no published 3D-QSAR models for this compound. Consequently, information regarding the generation of such models and the molecular descriptors used to predict its biological activity is not available.

3D-QSAR Model Generation

No information available.

Molecular Descriptors and Predictive Power

No information available.

Molecular Docking and Binding Site Analysis with Biological Macromolecules

There are no publicly available studies detailing the molecular docking of this compound with any biological macromolecules. Therefore, analysis of its potential binding sites and interactions is not possible at this time.

Biological Activity Profiling and Mechanistic Investigations of 2 Isobutylamino 5 Nitrobenzonitrile Derivatives

Assessment of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Nitroaromatic compounds are a class of agents that have attracted considerable interest as potential new anticancer agents nih.gov. The evaluation of their ability to inhibit cancer cell growth and induce cell death is a critical first step in their development as therapeutic candidates.

In Vitro Cytotoxicity Assays (e.g., IC₅₀ determination)

The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays to determine its half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that reduces the viability of a cell population by 50% nih.gov. A lower IC₅₀ value indicates a higher cytotoxic potency nih.gov.

While specific IC₅₀ data for 2-(isobutylamino)-5-nitrobenzonitrile derivatives are not extensively available in the public domain, research on the parent compound, 2-amino-5-nitrobenzonitrile (B98050) , provides foundational insights. A study investigating its effects on the AGS human gastric adenocarcinoma cell line demonstrated cytotoxic and antiproliferative properties at higher concentrations researchgate.net. The WST-1 and LDH assays revealed that doses of 50 µg/mL, 100 µg/mL, and 200 µg/mL decreased cell proliferation and exhibited cytotoxic effects researchgate.net. Conversely, these concentrations did not show toxic effects on healthy human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells researchgate.net.

Table 1: Cytotoxic Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cells

| Concentration (µg/mL) | Effect on AGS Cell Proliferation | Cytotoxicity |

|---|---|---|

| 50 | Decreased | Yes |

| 100 | Decreased | Yes |

| 200 | Decreased | Yes |

Data derived from studies on the AGS cancer cell line researchgate.net.

For other related heterocyclic and nitro-substituted derivatives, IC₅₀ values are determined across a panel of human cancer cell lines, such as breast (MCF7), liver (HEPG2), and colon (HCT116) carcinomas, often using doxorubicin as a reference compound researchgate.netekb.eg. For instance, various benzimidazole (B57391) derivatives have shown potent antiproliferative activity with IC₅₀ values in the low micromolar range nih.gov.

Cell Cycle Analysis and Apoptosis Induction Studies

Beyond general cytotoxicity, understanding a compound's effect on the cell cycle and its ability to induce programmed cell death (apoptosis) is crucial. Cancer is characterized by uncontrolled cell division, often due to a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) prevent cancer cells from replicating mdpi.commdpi.com.

Flow cytometry is a common technique used to analyze the cell cycle distribution of a cell population. Studies on related benzimidazole and naphthoquinone derivatives have shown that these compounds can significantly alter the cell cycle profile in cancer cells. For example, certain benzimidazole derivatives arrest the cell cycle in the G1 or G2 phase in lung (A549) and breast (MDA-MB-231) cancer cells mdpi.com. Similarly, some 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to increase the proportion of cells in the sub-G1 phase, which is indicative of apoptosis nih.gov.

Apoptosis induction is a highly desirable trait for anticancer drugs. This process can be confirmed through various methods, including morphological assessment (observing cell shrinkage and membrane blebbing) and biochemical assays like Annexin V/PI staining nih.govmdpi.com. The activation of the caspase cascade is a hallmark of apoptosis, and its induction by a compound strongly supports its potential as a chemotherapeutic agent mdpi.com.

Mechanistic Pathways of Cell Growth Inhibition

Investigating the molecular mechanisms behind cell growth inhibition provides a deeper understanding of a compound's action. A common strategy for modern anticancer drugs is the targeted inhibition of specific proteins that are crucial for cancer cell survival and proliferation nih.gov.

One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various human tumors and plays a key role in regulating cell proliferation and survival mdpi.com. The inhibition of EGFR kinase activity is a validated approach in cancer therapy. Docking studies and enzymatic assays on some benzimidazole-based compounds have revealed that they can effectively inhibit EGFR kinase, with IC₅₀ values comparable to the established inhibitor, erlotinib mdpi.com. This suggests that derivatives of this compound could potentially exert their antiproliferative effects through similar kinase inhibition pathways.

Investigation of Antioxidative and Pro-oxidative Properties

The redox state of a cell, maintained by a balance between reactive oxygen species (ROS) and antioxidants, plays a critical role in cellular health. Cancer cells often exhibit a state of increased oxidative stress compared to normal cells nih.gov. This altered redox environment can be exploited for therapeutic purposes.

Reactive Oxygen Species (ROS) Modulation and Measurement

Reactive oxygen species are chemically reactive molecules containing oxygen that are natural by-products of aerobic metabolism. While moderate levels of ROS are necessary for normal cell signaling, excessive levels can lead to oxidative stress, damaging DNA, proteins, and lipids, which can ultimately induce apoptosis mdpi.com.

Some anticancer compounds function by further increasing ROS levels in cancer cells, pushing them beyond a toxic threshold and triggering cell death. The ability of this compound derivatives to modulate intracellular ROS levels could be a key aspect of their biological activity. The effect of compounds on ROS production can be measured using fluorescent probes in cell lines. For example, stictic acid, another natural compound, has been shown to decrease ROS production induced by hydrogen peroxide in a human glioblastoma cell line mdpi.com. The nitro group present in the this compound structure could potentially influence the redox properties of the molecule, leading to either pro-oxidant or antioxidant effects depending on the cellular context.

Antioxidant Capacity Assays (e.g., DPPH, FRAP)

In contrast to pro-oxidant activity, a compound may also possess antioxidant properties, which is the ability to neutralize free radicals. This activity is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay nih.govmdpi.com.

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) mdpi.com.

Cellular Antioxidant Defense Pathway Activation (e.g., Nrf2 pathway)

No studies were found that investigate the ability of this compound derivatives to activate the Nrf2 pathway or other cellular antioxidant defense mechanisms. The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress, and its activation by chemical compounds is a significant area of research in cytoprotection. nih.govnih.gov However, the role of the specific benzonitrile (B105546) derivative has not been reported in this context.

Nucleic Acid Interaction Studies

There is no available literature on the interaction of this compound derivatives with nucleic acids.

DNA Minor Groove Binding Affinity and Sequence Selectivity

No research could be found that characterizes the affinity or sequence selectivity of this compound derivatives for the DNA minor groove. Minor groove binding is a crucial mechanism for many molecules that regulate gene expression and exhibit antitumor properties. nih.govbeilstein-journals.org The crescent shape and potential for hydrogen bonding in many compounds allow them to fit snugly into the minor groove, often with a preference for AT-rich sequences. nih.gov Without experimental data, any potential interaction of the specified compound remains speculative.

Biophysical Techniques for DNA-Compound Interaction Characterization

As there are no primary studies on the DNA interaction of this compound derivatives, there is no data from biophysical techniques to report. Such studies typically employ methods like Surface Plasmon Resonance (SPR), fluorescence spectroscopy, DNA thermal melting assays (Tm), and circular dichroism to confirm binding, determine binding constants, and elucidate the mode of interaction. rsc.org

Enzyme Inhibition and Receptor Modulation Studies

No specific research was identified regarding the modulation of enzyme or receptor pathways by this compound derivatives.

Rho/ROCK Signaling Pathway Inhibition Mechanisms

The Rho/ROCK signaling pathway is integral to regulating cellular functions like contraction, motility, and adhesion, making it a target in various diseases. nih.govnih.gov While numerous inhibitors of this pathway exist, there is no evidence in the scientific literature to suggest that this compound or its derivatives act as Rho/ROCK inhibitors.

Tubulin Polymerization Inhibition and Anti-Mitotic Effects

Microtubules, formed by the polymerization of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov However, no studies have been published that evaluate the effect of this compound derivatives on tubulin polymerization or their potential anti-mitotic activity.

Research on this compound and its Derivatives in Progesterone Receptor Modulation Remains Undisclosed

Despite a comprehensive review of available scientific literature, no specific data has been found regarding the biological activity of this compound and its derivatives concerning the progesterone receptor. While research exists on various benzonitrile compounds and other molecules targeting the progesterone receptor, a direct link between this specific chemical entity and progesterone receptor binding or modulation is not documented in accessible research.

The progesterone receptor is a key protein in the endocrine system, playing a crucial role in reproductive health and the development of certain cancers. As a result, it is a significant target for drug discovery and development. The interaction of various ligands, or binding molecules, with the progesterone receptor can elicit a range of physiological responses, making the study of these interactions a vibrant area of research.

Typically, investigations into the biological activity of a compound like this compound would involve a series of detailed studies. These would begin with determining its binding affinity for the progesterone receptor, often through competitive binding assays against a known radiolabeled ligand. Such studies provide quantitative data, like the IC50 or Ki values, which indicate the concentration of the compound required to inhibit 50% of the binding of the reference ligand, thereby measuring the compound's affinity for the receptor.

Following the confirmation of binding, mechanistic investigations would explore how the ligand interacts with the receptor's binding pocket. These studies often employ techniques like X-ray crystallography or computational molecular modeling to visualize the specific amino acid residues involved in the interaction. Understanding these ligand-receptor interactions at a molecular level is crucial for explaining the compound's observed biological effects and for guiding the design of more potent and selective analogues.

Furthermore, the pharmacological implications and therapeutic potential of any new progesterone receptor modulator would be a central focus. This would involve assessing whether the compound acts as an agonist (mimicking the natural hormone progesterone), an antagonist (blocking the effects of progesterone), or a selective progesterone receptor modulator (SPRM) with mixed agonist and antagonist properties depending on the target tissue. The therapeutic potential would then be explored in various contexts, such as contraception, hormone replacement therapy, or the treatment of hormone-dependent cancers like breast or endometrial cancer.

However, for this compound, this body of research does not appear to be publicly available. Searches for its synthesis and biological activity have pointed towards applications in other fields, such as antimicrobial or antiproliferative agents targeting different biological pathways. The specific exploration of its role as a progesterone receptor modulator has not been detailed in the scientific literature accessed.

Therefore, while the framework for evaluating the progesterone receptor activity of a novel compound is well-established, the specific data for this compound and its derivatives remains elusive. The scientific community awaits any future research that may shed light on the potential interactions of this compound with this important therapeutic target.

Advanced Applications and Future Research Directions of 2 Isobutylamino 5 Nitrobenzonitrile Based Scaffolds

Role as Lead Compounds in Drug Discovery and Development

The 2-amino-5-nitrobenzonitrile (B98050) core is a versatile precursor for the synthesis of a multitude of heterocyclic compounds with significant biological activity. Its derivatives have been instrumental in the development of kinase inhibitors, a cornerstone of modern cancer therapy. nih.gov Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of the 2-amino-5-nitrobenzonitrile scaffold have been investigated for their potential to inhibit various kinases, including:

Phosphoinositide 3-kinases (PI3Ks): These enzymes are involved in cell growth, proliferation, and survival. Novel quinazoline (B50416) derivatives synthesized from the 2-amino-5-nitrobenzonitrile scaffold have been designed as PI3K inhibitors.

DYRK1A: This kinase is implicated in neurodegenerative diseases, and thiazolo[5,4-f]quinazolines derived from the scaffold have been explored as potential inhibitors.

The presence of the isobutylamino group in 2-(Isobutylamino)-5-nitrobenzonitrile provides a key point for molecular modification, allowing chemists to fine-tune the compound's steric and electronic properties to optimize its binding affinity and selectivity for specific biological targets. This adaptability makes the scaffold a promising starting point for generating libraries of compounds for high-throughput screening in the quest for new therapeutic agents. nih.gov For instance, the antiproliferative activity of certain pentacyclic benzimidazole (B57391) derivatives was found to be significantly influenced by the nature and position of amino side chains. mdpi.com

Table 1: Investigated Biological Targets for 2-Amino-5-nitrobenzonitrile Derivatives

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Kinases | PI3Ks | Cancer |

| Kinases | DYRK1A | Neurodegenerative Diseases |

| Various | Multiple Cancer Cell Lines | Cancer |

Potential in Targeted Therapy and Precision Medicine

The development of drugs that target specific molecular abnormalities in cancer cells is the essence of targeted therapy. nih.govcancer.govmdpi.com Given that the 2-amino-5-nitrobenzonitrile scaffold has proven effective in generating kinase inhibitors, it holds significant promise for the field of precision medicine. nih.gov By designing derivatives of this compound that selectively inhibit kinases driving specific cancers, it may be possible to develop more effective and less toxic treatments.

The future of this scaffold in precision medicine relies on identifying specific cancer types or patient populations that are particularly susceptible to the inhibition of kinases targeted by its derivatives. This would involve extensive preclinical testing, including screening against panels of cancer cell lines and the development of patient-derived xenograft models. The ultimate goal is to match a specific drug molecule to a patient's unique tumor profile, a cornerstone of precision oncology. nih.gov

Application in Chemical Biology as Molecular Probes

The nitroaromatic group is a key functional moiety in the design of molecular probes, particularly for detecting cellular hypoxia. rsc.orgmaynoothuniversity.iersc.org Nitroreductases (NTRs) are enzymes that are significantly upregulated in hypoxic environments, which are characteristic of solid tumors. rsc.orgmaynoothuniversity.ie Researchers have developed fluorescent probes where a nitro group quenches fluorescence. In the presence of NTR, the nitro group is reduced to an amino group, leading to a "turn-on" of the fluorescent signal. rsc.orgrsc.org

This principle can be applied to this compound-based scaffolds. By incorporating a fluorophore into the molecular structure, it is possible to create profluorescent probes that can be used to image NTR activity and, by extension, tumor hypoxia. nih.gov Such probes would be invaluable tools in cancer research for:

Studying the tumor microenvironment.

Assessing the efficacy of hypoxia-activated drugs.

Potentially aiding in cancer diagnosis and prognosis.

The development of these probes often involves leveraging mechanisms like intramolecular charge transfer (ICT) to achieve large Stokes shifts, which are desirable for biological imaging applications. rsc.org

Exploration in Materials Science, Optoelectronics, or Sensing Applications

The benzonitrile (B105546) core is a valuable component in the design of advanced materials with interesting photophysical and electrochemical properties. acs.orgnih.gov By strategically adding electron-donating and electron-withdrawing groups to the benzonitrile ring, researchers can tune the material's electronic characteristics. The this compound scaffold, with its amino (donor) and nitro/nitrile (acceptor) groups, is an intrinsic donor-acceptor system.

Recent research on benzonitrile derivatives has revealed their potential in:

Thermally Activated Delayed Fluorescence (TADF): Molecules exhibiting TADF are considered next-generation luminescent materials for applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Fluorescence Sensing: The electron-accepting nature of nitroaromatic compounds allows them to quench the fluorescence of certain polymers, a principle used in the detection of explosives and other nitroaromatic pollutants. mdpi.com Polyaniline-based composites have been used as fluorophores for sensing nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid). mdpi.com

Nonlinear Optics: The introduction of a nitro group into certain aromatic systems has been shown to enhance the charge transfer efficiency, leading to a stronger nonlinear optical response, which is useful in laser technology and optical communications.

The synthesis of novel benzonitrile compounds with mixed substituents has demonstrated that it is possible to fine-tune their photophysical and electrochemical properties for specific applications. acs.orgnih.gov

Table 2: Potential Applications of Substituted Benzonitriles in Materials Science

| Application Area | Relevant Property |

|---|---|

| Optoelectronics (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) |

| Chemical Sensing | Fluorescence Quenching |

| Photonics | Nonlinear Optical (NLO) Properties |

Emerging Research Avenues and Interdisciplinary Collaborations in Chemical Sciences

The future of this compound-based scaffolds lies in interdisciplinary research that bridges chemistry, biology, and materials science. One emerging area is the use of nitrobenzonitrile derivatives as additives in mass spectrometry to enhance signal intensity, a technique that could improve the sensitivity of analytical methods for a wide range of compounds, including peptides and proteins. nih.gov

Furthermore, the vast chemical space that can be explored by modifying the this compound scaffold opens up possibilities for collaborations between synthetic chemists and biologists to discover novel biological activities. nih.gov The field of biodegradation of nitroaromatic compounds, driven by concerns over environmental contamination, also presents opportunities for research into the microbial metabolism of such molecules, which could lead to novel bioremediation strategies. cswab.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(isobutylamino)-5-nitrobenzonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sequential alkylation and nitration steps.

- Alkylation: React 2-chloro-5-nitrobenzonitrile with isobutylamine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like KOH to deprotonate the amine and drive the substitution reaction .

- Nitration: If the nitro group is not pre-existing, introduce it via electrophilic nitration using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize side reactions.

- Optimization: Use a factorial design to vary parameters (temperature, solvent, catalyst concentration) and monitor yield via HPLC or GC-MS. For reproducibility, maintain anhydrous conditions during alkylation .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Crystallization: Use solvent pairs like ethanol/water to exploit differences in solubility. The compound’s nitro group enhances polarity, aiding crystallization .

- Column Chromatography: Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate unreacted starting materials and byproducts. Monitor fractions via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

- Recrystallization Purity Check: Validate purity using melting point analysis (expected range: 120–125°C) and ¹H NMR (characteristic signals: δ 8.3 ppm for aromatic protons, δ 1.0–1.2 ppm for isobutyl CH₃ groups) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons adjacent to electron-withdrawing groups show downfield shifts). The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in ¹³C NMR .

- IR Spectroscopy: Confirm the presence of C≡N (~2220 cm⁻¹) and NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) stretches .

- X-ray Crystallography: Use SHELXL for structure refinement. The nitro and isobutyl groups introduce steric effects, influencing crystal packing. Compare experimental bond lengths/angles with DFT-optimized models .

Advanced Research Questions

Q. What mechanistic insights can guide the selective functionalization of the nitro group in this compound?

Methodological Answer:

- Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces the nitro group to NH₂. Monitor reaction progress via UV-Vis (loss of λmax ~400 nm for NO₂). Competing reduction of the nitrile group is negligible under mild conditions .

- Electrophilic Substitution: The nitro group deactivates the ring, directing further substitution to meta positions. For halogenation, use FeCl₃ as a catalyst in Cl₂ gas, but expect low yields due to steric hindrance from the isobutyl group .

Q. How can computational methods predict the reactivity and electronic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps. The nitro group lowers LUMO energy, enhancing electrophilicity.

- Molecular Docking: For biological studies, dock derivatives into target protein active sites (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong hydrogen-bonding interactions (nitrile/nitro groups with Ser/Thr residues) .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C₁₁H₁₂N₃O₂⁺ requires m/z 242.0930) to rule out impurities .

- Single-Crystal XRD: Resolve ambiguities in substituent positioning caused by dynamic effects in solution-phase NMR .

Applications in Academic Research

Q. How can researchers design in vitro studies to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

- Cytotoxicity Assays: Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with derivatives (1–100 µM) and compare IC₅₀ values. Include a positive control (e.g., doxorubicin) .

- Enzyme Inhibition: Screen against target enzymes (e.g., COX-2) using fluorogenic substrates. For nitro-reductase activity, monitor NADPH consumption spectrophotometrically .

Q. What experimental approaches assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

- Biotransformation Studies: Incubate with rat liver microsomes and NADPH. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the benzonitrile ring or N-dealkylation of the isobutyl group) .

- Photodegradation: Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation products using HPLC-UV. The nitro group may convert to NO₂⁻ or NH₂ under prolonged irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.